methyl 2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate
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Description
Methyl 2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C9H14N4O5S3 and its molecular weight is 354.41. The purity is usually 95%.
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Biological Activity
Methyl 2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C10H14N4O3S2
- Molecular Weight : Approximately 278.37 g/mol
Biological Activities
Research indicates that derivatives of 1,3,4-thiadiazole, including methyl 2-((5-(2-(N-methylmethylsulfonamido)-acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate, exhibit a wide range of biological activities:
- Antimicrobial Activity : Thiadiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance:
- Anticancer Potential : Thiadiazole derivatives have been investigated for their anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth .
- Anti-inflammatory Effects : Research has indicated that some thiadiazole derivatives possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Synthesis and Testing
A notable study synthesized several thiadiazole derivatives and evaluated their biological activities. The synthesis involved the reaction of various starting materials under controlled conditions to yield the desired thiadiazole compounds. The biological activities were assessed using standard microbiological methods.
Table 1: Biological Activity Overview of Thiadiazole Derivatives
Compound Name | Biological Activity | MIC (μg/mL) | Reference |
---|---|---|---|
Compound A | Antimicrobial | 50 | |
Compound B | Anticancer | N/A | |
Compound C | Anti-inflammatory | 75 |
The mechanism by which methyl 2-((5-(2-(N-methylmethylsulfonamido)-acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate exerts its biological effects is believed to involve the inhibition of key enzymes or receptors in microbial cells or cancer cells. This interference disrupts cellular processes essential for growth and survival.
Properties
IUPAC Name |
methyl 2-[[5-[[2-[methyl(methylsulfonyl)amino]acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O5S3/c1-13(21(3,16)17)4-6(14)10-8-11-12-9(20-8)19-5-7(15)18-2/h4-5H2,1-3H3,(H,10,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFJSLFNPLOMSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NN=C(S1)SCC(=O)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.